Increased Lipophilicity (XLogP3-AA) Relative to Non-Fluorinated Trifluoroethylbenzene Analog
The ortho-fluoro substitution on the target compound results in a higher computed lipophilicity (XLogP3-AA) compared to its non-fluorinated counterpart, 1-bromo-4-(2,2,2-trifluoroethyl)benzene. This difference can influence the membrane permeability and metabolic stability of derived bioactive molecules [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | 1-Bromo-4-(2,2,2-trifluoroethyl)benzene: 4.0 |
| Quantified Difference | +0.1 logP units |
| Conditions | Computed property from PubChem (XLogP3 3.0 algorithm) [1][2] |
Why This Matters
Lipophilicity is a key determinant in drug design; a difference of 0.1 logP units can significantly alter a compound's absorption, distribution, and metabolic profile, making the target compound a distinct choice for optimizing pharmacokinetic properties.
- [1] PubChem. 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene. CID 54310924. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/54310924 View Source
- [2] PubChem. 1-Bromo-4-(2,2,2-trifluoroethyl)benzene. CID 10082944. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10082944 View Source
